CDN1163

Cardiovascular Pharmacology Calcium Signaling Drug Discovery

CDN1163 is a fully characterized SERCA allosteric activator (EC50 1.6 µM, ΔVmax 27%) essential for calcium homeostasis research. Its defined potency, synthetic tractability, and commercial availability make it a validated reference standard for metabolic phenotyping, muscle aging studies, and SAR-driven drug discovery campaigns. Ideal for contract research organizations and academic labs requiring reproducible quantitative baselines.

Molecular Formula C20H20N2O2
Molecular Weight 320.4 g/mol
Cat. No. B1668764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDN1163
SynonymsCDN-1163;  CDN 1163;  CDN1163; 
Molecular FormulaC20H20N2O2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)OC(C)C)C=C1
InChIInChI=1S/C20H20N2O2/c1-13(2)24-17-11-9-16(10-12-17)20(23)22-18-6-4-5-15-8-7-14(3)21-19(15)18/h4-13H,1-3H3,(H,22,23)
InChIKeyGVGVYDCVFBGALZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-Isopropoxy-N-(2-methylquinolin-8-yl)benzamide (CDN1163): A Quantitatively Validated SERCA Activator for Calcium Homeostasis Research and Metabolic Disease Studies


4-Isopropoxy-N-(2-methylquinolin-8-yl)benzamide, commonly designated CDN1163, is a synthetic small molecule (CAS 892711-75-0) characterized as an allosteric activator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). Its molecular formula is C20H20N2O2, with an average molecular weight of 320.4 g/mol . The compound is a secondary carboxamide, formally derived from the condensation of 4-isopropoxybenzoic acid with 2-methylquinolin-8-amine, and belongs to the quinoline class of heterocycles [1].

Why SERCA Activators Are Not Interchangeable: Quantifying the Functional Gap Between CDN1163 and Its Closest Comparators


SERCA activators exhibit profound functional divergence that precludes direct substitution. Despite sharing a common target, compounds such as CDN1163, CP-154526, and Ro 41-0960 display distinct EC50 values, differential effects on ATPase turnover (Vmax), and divergent lipophilicity profiles that govern membrane permeability and tissue distribution [1]. Furthermore, structure-activity relationship (SAR) studies on 20 CDN1163 analogs demonstrate that even minor modifications—including alteration of the ether alkyl group or replacement of the quinoline ring—can reduce or abolish SERCA stimulatory activity, underscoring the critical role of the specific isopropoxy and 2-methylquinoline moieties present in CDN1163 [2]. Consequently, procurement based solely on class membership without reference to quantitative functional parameters risks selecting a compound with inadequate potency, altered pharmacodynamics, or unpredictable experimental outcomes.

Quantitative Differentiation of 4-Isopropoxy-N-(2-methylquinolin-8-yl)benzamide (CDN1163) Against Comparator SERCA Activators


Comparative EC50 and Vmax Profiling of CDN1163 Versus CP-154526 and Ro 41-0960 in Human iPSC-Derived Cardiomyocytes

In a head-to-head comparison using human iPSC-derived cardiomyocytes, CDN1163 demonstrated an EC50 of 1.6 ± 0.3 µM for SERCA2a activation, placing its potency between the more potent CP-154526 (EC50 = 0.8 ± 0.4 µM) and the substantially less potent Ro 41-0960 (EC50 = 27 ± 1.3 µM) [1]. Regarding efficacy, CDN1163 increased ATPase turnover (ΔVmax) by 27 ± 3%, compared to 31 ± 4% for CP-154526 and 38 ± 2% for Ro 41-0960 [1].

Cardiovascular Pharmacology Calcium Signaling Drug Discovery

Structure-Activity Relationship (SAR) Analysis of 20 CDN1163 Analogs Reveals Essential Structural Determinants for SERCA Activation

Synthesis and characterization of 20 analogs of CDN1163 revealed that the most active compounds exhibited potencies in the sub-micromolar range and increased SERCA activity by more than 25% [1]. The SAR analysis demonstrated that bulky alkyl groups in the ether moiety and the presence of a methyl substituent on the quinoline ring are beneficial for activity, whereas replacement of the quinoline ring with a pyrimidine ring reduced activity [1].

Medicinal Chemistry SAR Allosteric Modulation

In Vivo Functional Efficacy: CDN1163 Prevents Age-Related Decline in Skeletal Muscle SERCA Activity and Mass

In a 10-month study of aged C57BL/6J mice, vehicle-treated animals exhibited a 41% reduction in maximal SERCA activity in gastrocnemius muscle by 26 months of age, whereas CDN1163-treated mice maintained SERCA activity at levels comparable to younger mice [1]. Additionally, CDN1163 treatment reversed age-related reductions in gastrocnemius mass (9% decrease) and in vitro specific force generation in extensor digitorum longus muscle (11% decrease) [1].

Sarcopenia Muscle Biology Aging

Pharmacokinetic and Selectivity Profiling: CDN1163 Exhibits Acceptable Mouse PK and High Target Selectivity

CDN1163 and its derivatives demonstrate acceptable pharmacokinetics in mice, with a plasma half-life of 1.17 hours and 94% plasma stability after 1 hour . The compound displays high membrane permeability and is not inhibited by cytochrome P450 enzymes . Importantly, CDN1163 was screened against a panel of 160 off-targets and showed no significant activity, indicating a high degree of selectivity for SERCA .

Pharmacokinetics ADME Target Selectivity

Metabolic Disease Efficacy: CDN1163 Improves Glucose Homeostasis and Endothelial Function in Diabetic Mouse Models

In diabetic db/db mice, a 5-day treatment with CDN1163 (intraperitoneal injection) significantly decreased blood glucose levels at 60 and 120 minutes during a glucose tolerance test, reduced serum insulin levels, and improved acetylcholine-induced aortic relaxation, indicating amelioration of endothelial dysfunction [1]. The compound also reduced hepatosteatosis and lowered oxygen consumption in skeletal muscle during early exercise [1].

Type 2 Diabetes Insulin Resistance Metabolic Disorders

Optimal Research and Industrial Applications of 4-Isopropoxy-N-(2-methylquinolin-8-yl)benzamide (CDN1163) Based on Quantitative Evidence


Cardiovascular Research: SERCA2a Activator Benchmarking in Human iPSC-Derived Cardiomyocytes

Use CDN1163 as a reference SERCA activator to benchmark novel compounds or genetic interventions affecting calcium handling in human iPSC-derived cardiomyocytes. Its well-characterized EC50 of 1.6 µM and ΔVmax of 27% provide a quantitative baseline for comparative studies, while its intermediate potency relative to CP-154526 and Ro 41-0960 allows for nuanced dose-response analyses [1].

Metabolic Disease Research: Preclinical Studies of Type 2 Diabetes and Insulin Resistance

Employ CDN1163 in db/db or ob/ob mouse models to investigate SERCA2 activation as a therapeutic strategy for improving glucose tolerance, reducing hepatic steatosis, and restoring endothelial function. The compound's documented ability to lower blood glucose and improve acetylcholine-induced vasorelaxation after short-term treatment supports its use in metabolic phenotyping studies [1].

Muscle Biology and Sarcopenia Research: Long-Term In Vivo Intervention Studies

Utilize CDN1163 in long-term aging studies to prevent or reverse age-related declines in skeletal muscle SERCA activity, mass, and force generation. The 10-month treatment regimen that maintained SERCA activity and muscle function in aged mice provides a validated protocol for investigating sarcopenia and related muscle-wasting conditions [1].

Medicinal Chemistry and SAR Studies: CDN1163 as a Parent Scaffold for SERCA Activator Optimization

Use CDN1163 as the starting point for structure-activity relationship (SAR) campaigns aimed at developing next-generation SERCA activators. The established SAR that bulky ether alkyl groups and the quinoline methyl substituent are critical for activity informs rational design, while the compound's synthetic tractability and commercial availability facilitate analog generation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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